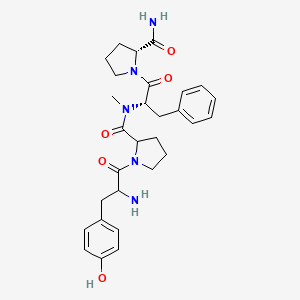

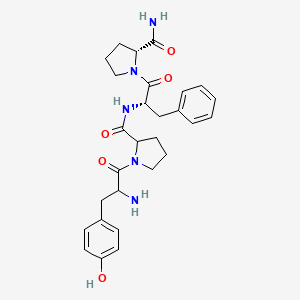

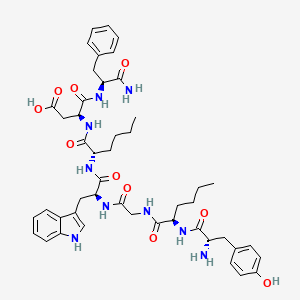

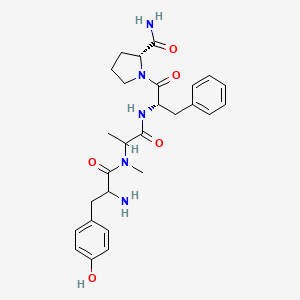

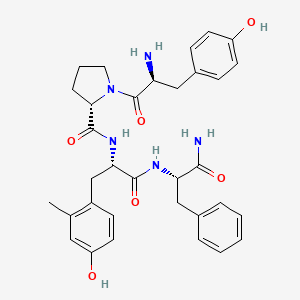

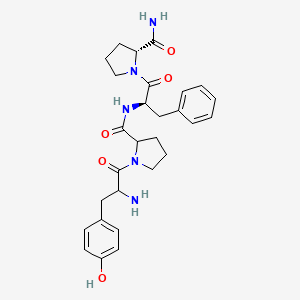

Tyr-Pro-Mmp-Phe-NH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto “Tyr-Pro-Mmp-Phe-NH” es un tetrapéptido que pertenece a la familia de las endomorfinas. Las endomorfinas son péptidos opioides endógenos con alta afinidad y selectividad por el receptor μ-opioide. Estos péptidos juegan un papel crucial en varios procesos fisiológicos, incluyendo la percepción del dolor, la respuesta al estrés y los mecanismos de recompensa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de “Tyr-Pro-Mmp-Phe-NH” se puede lograr mediante una combinación de métodos enzimáticos y químicos. Un método eficiente implica el uso de proteasas estables en solventes en un sistema bifásico orgánico-acuoso. La síntesis comienza con la preparación del péptido Boc-Trp-Phe-NH2 utilizando la proteasa estable en solventes WQ9-2 en un medio de metanol al 20%. Este intermedio se acopla luego con Boc-Tyr-Pro-OH utilizando el método de anhídrido mixto de ácido carbónico para formar el tetrapéptido Boc-Tyr-Pro-Trp-Phe-NH2. El producto final, “this compound”, se obtiene eliminando el grupo Boc con ácido trifluoroacético .

Métodos de producción industrial: La producción industrial de “this compound” sigue rutas sintéticas similares pero a mayor escala. El uso de cromatografía contracorriente de alta velocidad (HSCCC) para la purificación asegura un alto rendimiento y pureza del producto final. El proceso está diseñado para ser eficiente, productivo y respetuoso con el medio ambiente, con una protección mínima de la cadena lateral y pasos de purificación simples .

Análisis De Reacciones Químicas

Tipos de reacciones: “Tyr-Pro-Mmp-Phe-NH” experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad, bioactividad y selectividad.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de “this compound” incluyen ácido trifluoroacético para la desprotección, anhídrido mixto de ácido carbónico para el acoplamiento y varias proteasas para reacciones enzimáticas. Las reacciones se llevan a cabo típicamente en sistemas bifásicos orgánico-acuosos para optimizar el rendimiento y la pureza .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran “this compound” incluyen varios análogos con residuos de aminoácidos modificados. Estos análogos exhiben propiedades farmacológicas mejoradas, como una mayor afinidad por el receptor y una reducción de los efectos secundarios .

Aplicaciones Científicas De Investigación

“Tyr-Pro-Mmp-Phe-NH” tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos. En biología, sirve como una herramienta para investigar el papel de los péptidos opioides endógenos en los procesos fisiológicos. En medicina, “this compound” se explora por su potencial como analgésico con menos efectos secundarios en comparación con los opioides tradicionales. Además, tiene aplicaciones en el desarrollo de alimentos funcionales con efectos beneficiosos para la salud .

Mecanismo De Acción

El mecanismo de acción de “Tyr-Pro-Mmp-Phe-NH” implica su interacción con el receptor μ-opioide. Al unirse al receptor, el péptido activa las vías de señalización intracelular, lo que lleva a la inhibición de las señales de dolor y la modulación de las respuestas al estrés. Los objetivos moleculares incluyen varias moléculas intracelulares como el factor nuclear kappa-B y el óxido nítrico, que juegan un papel en la regulación del dolor y la inflamación .

Comparación Con Compuestos Similares

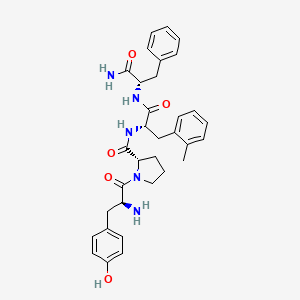

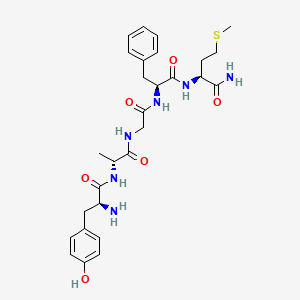

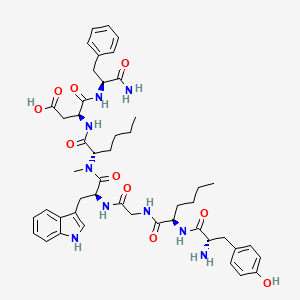

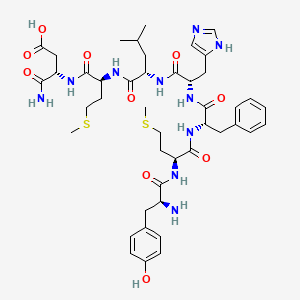

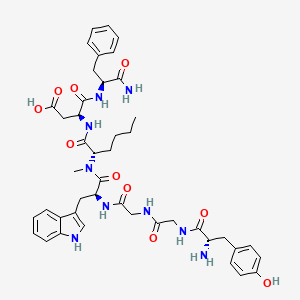

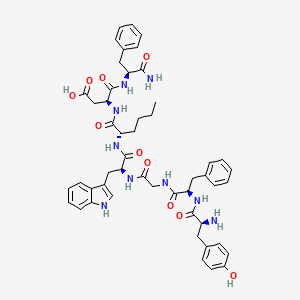

“Tyr-Pro-Mmp-Phe-NH” es único entre las endomorfinas debido a su secuencia específica de aminoácidos y modificaciones. Compuestos similares incluyen endomorfina-1 (Tyr-Pro-Trp-Phe-NH2) y endomorfina-2 (Tyr-Pro-Phe-Phe-NH2), que también exhiben alta afinidad por el receptor μ-opioide pero difieren en su composición de aminoácidos y propiedades farmacológicas. Las modificaciones en “this compound” mejoran su estabilidad y bioactividad, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Lista de compuestos similares

- Endomorfina-1 (Tyr-Pro-Trp-Phe-NH2)

- Endomorfina-2 (Tyr-Pro-Phe-Phe-NH2)

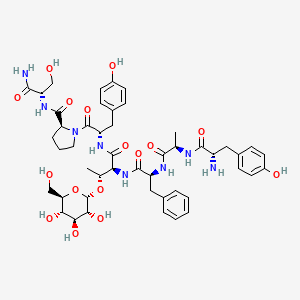

- Rubiscolina-6 (Tyr-Pro-Leu-Asp-Leu-Phe)

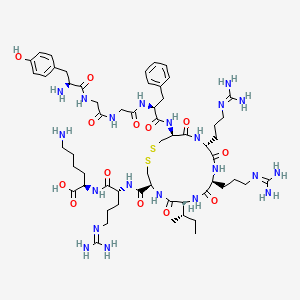

- Taphalgina (H-Tyr-D-Arg-Phe-Gly-NH2)

Propiedades

Fórmula molecular |

C33H39N5O5 |

|---|---|

Peso molecular |

585.7 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-21-8-5-6-11-24(21)20-28(31(41)36-27(30(35)40)19-22-9-3-2-4-10-22)37-32(42)29-12-7-17-38(29)33(43)26(34)18-23-13-15-25(39)16-14-23/h2-6,8-11,13-16,26-29,39H,7,12,17-20,34H2,1H3,(H2,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

Clave InChI |

LJUZIHDRCVUPHL-DZUOILHNSA-N |

SMILES isomérico |

CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canónico |

CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)